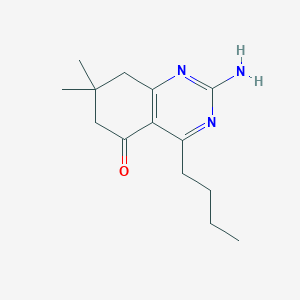![molecular formula C22H19ClN2O4S B4922927 N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as ACMS or N-(3-acetylphenyl)-4-chloro-3-[(o-tolyl)amino]sulfonyl]benzamide. ACMS is a sulfonamide derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of ACMS is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2 activity, ACMS reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
ACMS has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. ACMS has also been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, ACMS has been shown to exhibit antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACMS has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. ACMS is also relatively stable and has a long shelf life. However, there are also some limitations to using ACMS in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models. Additionally, the mechanism of action of ACMS is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on ACMS. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of ACMS. Another area of interest is the study of the anti-cancer properties of ACMS in more detail, including its potential use in combination with other anti-cancer agents. Additionally, the antioxidant properties of ACMS may be further explored for potential use in the treatment of oxidative stress-related diseases. Overall, ACMS is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Métodos De Síntesis
The synthesis of ACMS involves the reaction of 4-chloro-3-nitrobenzoic acid with acetic anhydride to produce 4-chloro-3-acetylamino benzoic acid. This compound is then reacted with o-toluidine and sulfonamide to produce N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. The synthesis of ACMS has been extensively studied and optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
ACMS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. ACMS has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and liver cancer. ACMS has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-14-6-3-4-9-20(14)25-30(28,29)21-13-17(10-11-19(21)23)22(27)24-18-8-5-7-16(12-18)15(2)26/h3-13,25H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJKDGGBTPIEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)


![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)

![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)